molecular formula C12H13FN2 B1385980 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole CAS No. 919120-68-6

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

Cat. No.: B1385980
CAS No.: 919120-68-6
M. Wt: 204.24 g/mol
InChI Key: ZFHSVILTWVPKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a chemical compound with the molecular formula C12H13FN2 It is a fluorinated derivative of azepinoindole, which is a bicyclic structure containing both an indole and an azepine ring

Scientific Research Applications

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole and azepine precursors.

    Cyclization: The indole and azepine precursors are then subjected to cyclization reactions under acidic or basic conditions to form the azepinoindole structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.

    Purification: Techniques such as recrystallization, column chromatography, or distillation are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Oxidized derivatives with altered electronic properties.

    Reduction Products: Reduced forms with different functional groups.

    Substitution Products: Compounds with new functional groups replacing the fluorine atom.

Comparison with Similar Compounds

    1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole: Lacks the fluorine atom, resulting in different chemical properties.

    9-Chloro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: The presence of a bromine atom alters the compound’s electronic properties and reactivity.

Uniqueness: The presence of the fluorine atom in 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole imparts unique electronic and steric effects, enhancing its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for medicinal chemistry and drug design.

Properties

IUPAC Name

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12/h3-4,6,14-15H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSVILTWVPKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651603
Record name 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919120-68-6
Record name 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Reactant of Route 2
Reactant of Route 2
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Reactant of Route 3
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Reactant of Route 4
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Reactant of Route 5
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Reactant of Route 6
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.